4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine

Beschreibung

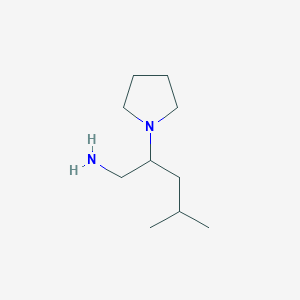

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-2-pyrrolidin-1-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)7-10(8-11)12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDORZLCUHIXBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Nitrogen Containing Aliphatic Compounds in Chemical Biology

Nitrogen-containing compounds are fundamental to the field of chemical biology, forming the structural basis for a vast array of biologically active molecules, including a significant percentage of drugs approved by the FDA. nih.gov These compounds are integral to many pharmacologically active molecules and are key components of essential biological building blocks like the base pairs of DNA and RNA. nih.gov Aliphatic amines, characterized by a nitrogen atom bonded within a non-aromatic hydrocarbon framework, represent a significant subclass. nih.gov The basicity of the nitrogen atom, conferred by its lone pair of electrons, allows these molecules to act as proton acceptors, a key feature in many biological interactions. nih.gov

The specific compound, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine, fits squarely within this classification. Its structure, featuring a primary amine and a tertiary amine integrated into a pyrrolidine (B122466) ring, suggests potential for complex biological interactions. The presence of multiple nitrogen atoms can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Structural Classification and Nomenclature in Academic Research

From a nomenclature perspective, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine is systematically named according to IUPAC conventions. The name clearly defines its structure: a pentane (B18724) backbone with a methyl group at the fourth carbon, a pyrrolidin-1-yl group at the second carbon, and a primary amine at the first carbon. The hydrochloride salt of this compound is identified by the CAS Number 1269152-35-3.

Table 1: Chemical Identification of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine Hydrochloride

| Identifier | Value |

| IUPAC Name | 4-methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride |

| CAS Number | 1269152-35-3 |

| Molecular Formula | C₁₀H₂₃ClN₂ |

| InChI Key | UHZYKOMBVUQING-UHFFFAOYSA-N |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Role of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a critical component for the high affinity of these compounds for DAT and NET. nih.gov It is believed that the conformational constraint imposed by the cyclic structure of the pyrrolidine ring is favorable for binding to the transporters.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Influence of the Alkyl Chain Length

The length of the alkyl chain extending from the α-carbon of the phenethylamine backbone also plays a significant role in the activity of these compounds. For α-pyrrolidinophenones, an increase in the length of the carbon chain from a methyl to a pentyl group has been shown to increase the affinity for DAT. nih.gov

Effect of Phenyl Ring Substitutions

Substitutions on the phenyl ring can modulate the potency and selectivity of these compounds. For example, the addition of a 4-methyl group, as seen in pyrovalerone, is a common feature. Other substitutions, such as the 3,4-dichloro and naphthyl analogues, have been found to be among the most potent DAT/NET selective compounds. acs.org

Significance of the β-Keto Group

The presence of a ketone group at the β-position of the side chain is a defining feature of cathinones and is known to influence their properties. The β-keto group increases the polarity of the molecule, which can decrease its ability to cross the blood-brain barrier compared to its non-keto amphetamine counterparts. oup.com The reduction of the ketone group in a pyrovalerone analogue to an alcohol was found to result in a complete loss of activity, highlighting the importance of this functional group for the activity of the cathinone derivatives. acs.org This suggests that 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine, which lacks this keto group, may have a significantly different biological profile compared to its pyrovalerone analogue. The replacement of the carbonyl group with an amine may alter its interaction with the monoamine transporters, potentially changing its potency, selectivity, and mechanism of action (i.e., from a blocker to a releaser).

| Structural Modification | Effect on Biological Activity |

|---|---|

| Pyrrolidine Ring | Critical for high affinity at DAT and NET |

| Increased Alkyl Chain Length | Increased DAT affinity |

| Phenyl Ring Substitutions (e.g., 3,4-dichloro, naphthyl) | Can increase DAT/NET potency |

| Absence of β-Keto Group | Likely to significantly alter biological profile |

Strictly Excluding Clinical Human Trial Data, Dosage, and Safety/adverse Effect Profiles.

In Vitro Studies on Neurotransmitter Transporter Interactions

No published data were found regarding the interaction of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine with monoamine transporters. Therefore, the following sections are without data.

Dopamine (B1211576) Transporter (DAT) Reuptake Inhibition Assays

There are no available research findings on the potency or efficacy of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine as an inhibitor of dopamine reuptake.

Norepinephrine (B1679862) Transporter (NET) Reuptake Inhibition Assays

There are no available research findings on the potency or efficacy of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine as an inhibitor of norepinephrine reuptake.

Serotonin (B10506) Transporter (SERT) Reuptake Inhibition Assays and Selectivity Profiling

There are no available research findings on the potency or efficacy of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine as an inhibitor of serotonin reuptake, and consequently, its selectivity profile (DAT/SERT, NET/SERT) is unknown.

Competition Binding Assays with Radioligands

No data from competition binding assays using radioligands to determine the affinity (Ki) of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine for DAT, NET, or SERT are present in the scientific literature.

Investigation of Receptor Binding Profiles (In Vitro)

No published data were found regarding the receptor binding profile of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine.

Monoamine Receptor Affinity Studies (e.g., D1, D2, D3, 5HT1A, 5HT1B, 5HT1C)

There are no available research findings detailing the binding affinity of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine at dopamine D1, D2, D3, or serotonin 5HT1A, 5HT1B, or 5HT1C receptors.

Enantioselective Biological Activities and Mechanisms

Research into the biological activity of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine and its analogs has revealed significant enantioselectivity, where the spatial arrangement of atoms in the stereoisomers dictates their pharmacological potency and effects.

Differential Potency of Stereoisomers in Transporter Inhibition

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govnih.govdrugs.ie Studies consistently show that these compounds are potent inhibitors of DAT and NET with significantly less activity at the serotonin transporter (SERT). nih.govnih.gov

A critical finding is that this biological activity is highly dependent on the stereochemistry of the molecule. When the racemic mixture of the parent compound, pyrovalerone, was separated into its individual enantiomers, the (S)-isomer was identified as the more biologically active enantiomer. nih.govnih.govdrugs.ie In fact, research indicates that the inhibitory potency on the dopamine transporter of the racemic mixture resides almost entirely with the (S)-enantiomer. nih.gov The (R)-enantiomer, in contrast, is reported to be devoid of significant pharmacological activity.

The potency of the (S)-enantiomer is notable, with studies reporting a dopamine transporter inhibition constant (Ki) in the nanomolar range. nih.gov This high potency and selectivity for DAT and NET are key characteristics that define the pharmacological profile of these pyrrolidinyl-pentan-1-amine derivatives. researchgate.netnih.gov The reinforcing effects and abuse potential of pyrrolidine-containing cathinones have been positively correlated with their potency and selectivity for inhibiting the dopamine transporter over the serotonin transporter.

| Compound/Stereoisomer | Target | Inhibition Potency (Value) | Metric |

|---|---|---|---|

| (S)-Enantiomer | Dopamine Transporter (DAT) | 18.1 nM | Kinih.gov |

| (S)-Enantiomer | Dopamine (DA) Uptake | 16.3 nM | IC50nih.gov |

| Racemic Mixture | Dopamine Transporter (DAT) | (S)-enantiomer accounts for nearly all activity | Qualitative Finding nih.gov |

| (R)-Enantiomer | Largely devoid of pharmacological activity |

Enantiomeric Contributions to Cellular Activities

The differential potency observed in transporter inhibition assays translates directly to the cellular activities of the enantiomers. The primary cellular mechanism investigated for this class of compounds is the blockade of monoamine reuptake by DAT and NET, a process that occurs at the plasma membrane of neurons. nih.gov

Cellular and Subcellular Mechanistic Studies (e.g., primary cell cultures, isolated tissues)

Mechanistic studies at the cellular and subcellular level have focused on elucidating how these compounds interact with neuronal machinery to produce their effects.

Effects on Intracellular Signaling Pathways Associated with Amine Transporters

The primary action of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine at the transporter level initiates a cascade of downstream effects. By blocking dopamine and norepinephrine reuptake, the compound elevates extracellular concentrations of these neurotransmitters in key brain regions. d-nb.info This enhanced availability of dopamine and norepinephrine leads to increased stimulation of their respective postsynaptic receptors. tmc.edu

These monoamine receptors are coupled to various intracellular signaling pathways. For instance, dopamine receptors can modulate the activity of adenylyl cyclase and affect levels of cyclic AMP (cAMP), or influence calcium signaling and the activation of protein kinases. The stimulation of these pathways by the elevated neurotransmitter levels is the basis for the broader physiological and behavioral effects of the compound. While direct investigation into the specific intracellular signaling changes induced by this compound is limited in the provided literature, its known mechanism as a potent DAT/NET inhibitor implies a significant modulation of these downstream monoaminergic signaling cascades. frontiersin.org

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Impact of Alkyl Chain Modifications on Biological Activity

The alkyl chain, corresponding to the pentane (B18724) backbone of the parent compound, is a critical determinant of interaction with biological targets. Variations in its length and branching pattern significantly influence potency.

In the analogous α-pyrrolidinophenone series, the length of the α-alkyl side chain (extending from the α-carbon) plays a crucial role in determining the potency of DAT and NET inhibition. researchgate.netnih.gov Systematic studies demonstrate that increasing the chain length from a methyl (in α-PPP) to a propyl (in α-PVP) or butyl (in α-PHP) group leads to a steep enhancement in inhibitory activity at both DAT and NET. researchgate.netnih.gov

Research indicates that extending the alkyl chain generally enhances the potency for DAT and NET inhibition. researchgate.net For instance, α-PHP (with a butyl side chain) is at least as potent as α-PVP (with a propyl side chain) as a DAT reuptake inhibitor. nih.gov This trend suggests that the transporter binding pocket can accommodate and favorably interact with longer alkyl chains, likely through increased lipophilicity and van der Waals interactions. However, this effect is not limitless; excessively long chains can lead to a decrease in activity.

| Compound | α-Alkyl Chain | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

|---|---|---|---|---|

| α-PPP | Methyl | 0.06 | 0.04 | >10 |

| α-PVP | Propyl | 0.03 | 0.03 | >10 |

| α-PHP | Butyl | 0.02 | 0.04 | >10 |

Role of the Pyrrolidine (B122466) Ring in Modulating Activity

The pyrrolidine ring is a hallmark feature of this class of compounds and is integral to their high potency. nih.govresearchgate.net Its presence contributes significantly to the molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier. researchgate.net

The pyrrolidine ring itself is a key structural element, and modifications to this moiety can alter the pharmacological profile. researchgate.net While extensive SAR studies on substitutions directly on the pyrrolidine ring are not widely reported in the context of this specific scaffold, it is understood that the nitrogen atom and the ring's conformation are critical for binding. Carbonylation of the pyrrolidine ring is a known metabolic transformation for some α-pyrrolidinophenones. researchgate.net Any substitution is likely to affect the compound's steric and electronic properties, thereby influencing its interaction with target proteins.

The size of the nitrogen-containing heterocyclic ring is a critical factor for maintaining high biological activity. Research on pyrovalerone analogs has shown that increasing the ring size from a five-membered pyrrolidine to a six-membered piperidine results in a substantial loss of binding potency at monoamine transporters. This finding highlights the specific spatial requirements of the receptor's binding site, which optimally accommodates the compact structure of the pyrrolidine ring. The larger piperidine ring likely introduces steric hindrance that prevents optimal binding.

Influence of Aromatic Ring Analogues

When the parent amine structure is modified to include an aromatic ring, typically forming an α-aminoketone (as in pyrovalerone), the substituents on this ring become major determinants of potency and selectivity. nih.govdrugs.ie

The position and nature of substituents on an attached phenyl ring profoundly influence the compound's interaction with monoamine transporters. nih.gov

Methyl Substitution: The position of a methyl group on the aromatic ring has differential effects on DAT and NET inhibition. In studies of pyrovalerone, the 4-methyl analog (pyrovalerone itself) is a potent inhibitor of both DAT and NET. nih.govmdpi.com Shifting the methyl group to the 3-position results in a compound with increased potency for NET inhibition but similar DAT inhibition, while a 2-methyl substitution shows lower potency compared to the 3- and 4-methyl analogs. nih.gov This demonstrates that even minor positional changes can fine-tune selectivity between different transporters.

Halogenation: Introducing halogen substituents to the aromatic ring can significantly enhance potency. Fluorination, particularly at the para-position (e.g., 4F-PBP), results in potent DAT/NET inhibitors with high selectivity over SERT. mdpi.com Dihalogenation can lead to even more potent compounds. The 1-(3,4-dichlorophenyl) analog of pyrovalerone is among the most potent compounds identified in its class, showing very high affinity for both DAT and NET. nih.govnih.gov This suggests that electron-withdrawing groups and increased lipophilicity in this region of the molecule are favorable for binding.

| Compound Analogue (Pyrovalerone Series) | Aromatic Ring Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| Unsubstituted Phenyl | H | 54.3 | 90.3 | >10,000 |

| Pyrovalerone | 4-Methyl | 21.4 | 28.3 | >10,000 |

| 2-Methyl Analog | 2-Methyl | 24.3 | 19.7 | >10,000 |

| 3-Methyl Analog | 3-Methyl | 21.3 | 9.4 | >10,000 |

| 4-Fluoro Analog | 4-Fluoro | 31.4 | 52.7 | >10,000 |

| 4-Chloro Analog | 4-Chloro | 16.8 | 24.6 | >10,000 |

| 3,4-Dichloro Analog | 3,4-Dichloro | 3.4 | 6.1 | 3,260 |

| Naphthyl Analog | Naphthyl | 3.0 | 1.9 | 228 |

Future Research Directions and Translational Potential

Development of Advanced Probes for Neurotransmitter Systems

The structural similarity of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine to compounds known to interact with monoamine transporters—such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—positions it as a candidate for the development of sophisticated neurological probes. Research on analogous compounds, like the pyrovalerone series, has demonstrated that modifications to the chemical structure can yield highly selective inhibitors of these transporters. nih.govdrugs.ie

Future research could focus on radiolabeling 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine or its derivatives to create new positron emission tomography (PET) or single-photon emission computed tomography (SPECT) ligands. These imaging tools are invaluable for studying the density and distribution of neurotransmitter transporters in the living brain, which can provide insights into the pathology of various neurological and psychiatric disorders. The development of such probes would be a significant contribution to neuroscience, allowing for a more nuanced understanding of the roles of different transporter systems in health and disease.

Exploration of Alternative Biological Targets Beyond Monoamine Transporters

While the primary focus for compounds of this class has been on monoamine transporters, the vastness of the biological landscape suggests that 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine could have other, as-yet-undiscovered targets. A thorough investigation into its broader pharmacological profile is a crucial area for future research. This would involve screening the compound against a wide array of receptors, ion channels, and enzymes to identify any off-target effects or novel mechanisms of action.

For instance, studies on related compounds have occasionally revealed interactions with other receptor systems, although often with lower affinity. nih.govdrugs.ie A systematic exploration could uncover unexpected therapeutic opportunities or explain potential side effects. High-throughput screening technologies and computational modeling could be employed to predict and then validate interactions with a diverse range of biological macromolecules, potentially opening up new avenues for its application in medicine.

Application in Chemical Biology Tools and Reagents

Beyond its potential as a therapeutic agent, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine could be developed into a valuable tool for chemical biology. Its ability to interact with specific biological targets could be harnessed to create chemical probes to study cellular processes. For example, by attaching a fluorescent tag or a photoaffinity label, researchers could visualize the localization of its binding sites within cells or identify the specific proteins with which it interacts.

These chemical biology tools would be instrumental in dissecting the complex signaling pathways that are modulated by monoamine transporters and other potential targets. They could be used to study the trafficking of these proteins, their regulation, and their role in synaptic plasticity. The synthesis of a library of derivatives with different functional groups would further expand the utility of this chemical scaffold as a versatile tool for basic research.

Contribution to the Understanding of Structure-Function Relationships in Amine Chemistry

The study of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine and its analogs can contribute significantly to our fundamental understanding of how the three-dimensional shape of a molecule determines its biological activity. The pyrrolidine (B122466) ring, in particular, is a common motif in many biologically active compounds and its conformation can have a profound impact on binding affinity and selectivity. nih.gov

Future research should involve the systematic modification of the 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine structure to probe the structure-activity relationships (SAR). This would involve altering the substituents on the pentanamine chain and the pyrrolidine ring and then assessing the impact of these changes on biological activity. The data generated from these studies would be invaluable for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the SAR for this class of compounds will not only advance the development of new drugs but also enhance our broader knowledge of molecular recognition in biological systems.

Q & A

Q. How can 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine derivatives be designed to minimize off-target receptor interactions?

- Methodological Answer : Pharmacophore modeling identifies critical features (e.g., amine distance to aryl groups) for target specificity. Off-target screening against GPCR panels (e.g., 5-HT1A, D2 receptors) eliminates promiscuous candidates. Fragment-based drug design optimizes steric bulk to reduce non-selective binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.